N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine
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Overview
Description
N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine is a chemical compound with the molecular formula C10H16N4 and a molecular weight of 192.3 g/mol. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine precursor with a carbonyl compound, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and methylation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Scientific Research Applications
N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, known for its diverse biological activities.
Tetrahydroquinazoline: A reduced form of quinazoline with different chemical properties.
Dimethylquinazoline: A derivative with two methyl groups, similar to N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16N4 |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine |
InChI |
InChI=1S/C10H16N4/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10/h6,8H,3-5,11H2,1-2H3 |
InChI Key |
GEVJMZIUNANYGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)N |
Origin of Product |
United States |
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